molecular formula C7H4BrClN2 B12341209 4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190319-17-5

4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12341209
CAS No.: 1190319-17-5
M. Wt: 231.48 g/mol
InChI Key: PHCQQQLCXVAWBM-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound belonging to the pyrrolopyridine family, which are also known as azaindoles. This scaffold is recognized as a privileged structure in medicinal chemistry due to its versatility as a synthetic intermediate and its presence in compounds with significant biological activity . Pyrrolopyridines are bioisosteres of indoles and purines, making them highly valuable for structure-activity relationship (SAR) studies in drug discovery . The bromo and chloro substituents on the fused bicyclic ring system make this compound a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to create diverse libraries for biological screening . Although the specific activity of this isomer is less documented, pyrrolopyridine derivatives as a class demonstrate a broad spectrum of pharmacological properties. Research highlights their potential as inhibitors of various protein kinases, a mechanism exploited in several approved drugs and investigative compounds . For instance, pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective inhibitors of protein kinase MPS1, a target of significant interest in oncology . Other isomers are explored as CSF1R kinase inhibitors, like the drug Pexidartinib, and as B-Raf inhibitors, like Vemurafenib . Beyond oncology, derivatives based on the pyrrolopyridine core have shown promising antidiabetic activity by stimulating glucose uptake and acting as aldose reductase inhibitors or GPR119 agonists . Additional research indicates potential applications for these compounds as analgesic, sedative, antimycobacterial, and antiviral agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCQQQLCXVAWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266322
Record name 4-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
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Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-17-5
Record name 4-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-17-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigations into the Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Chloro 1h Pyrrolo 2,3 C Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Nucleus

The 1H-pyrrolo[2,3-c]pyridine (7-azaindole) nucleus possesses a dual electronic nature. The pyrrole (B145914) ring is electron-rich and generally reactive towards electrophiles, while the fused pyridine (B92270) ring is electron-deficient and significantly less reactive. In unsubstituted 7-azaindole, electrophilic attack preferentially occurs at the C3 position of the pyrrole ring, which is the most electron-rich site. Studies involving enzymatic halogenation of indole (B1671886) and azaindole derivatives confirm that substitution occurs at the most electrophilic site, which is typically the C3 position. researchgate.netfrontiersin.org

In 4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine, the C3 position is already occupied by a chloro substituent. The pyridine ring remains deactivated towards electrophiles. Therefore, any further electrophilic aromatic substitution would be directed to the last remaining position on the pyrrole ring, C2. However, this position is sterically hindered by the adjacent C3-chloro group, and its electronic character is influenced by both the adjacent chloro- and N1-H groups. Consequently, forcing conditions would likely be required to achieve electrophilic substitution at the C2 position, and the reaction may be sluggish compared to that of an unsubstituted pyrrole ring.

Nucleophilic Aromatic Substitution (SNAr) at the Bromo- and Chloro-Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems bearing a good leaving group. In the this compound scaffold, the pyridine nitrogen (N7) withdraws electron density from the pyridine ring, activating the positions ortho and para to it for nucleophilic attack.

The C4-bromo substituent is para to the N7 atom, making this position highly susceptible to SNAr. In contrast, the C3-chloro substituent is on the electron-rich pyrrole ring and is not activated by the pyridine nitrogen, making it significantly less likely to undergo SNAr. This predicted selectivity is supported by analogous systems; for instance, in the related 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, nucleophilic substitution occurs selectively at the C4 position, which is activated by the ring nitrogens. googleapis.com

Therefore, when treated with nucleophiles such as amines, alkoxides, or thiolates, this compound is expected to undergo selective substitution of the bromide at the C4 position, leaving the C3-chloro group intact.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaryl halides. A key principle governing the reactivity of dihalogenated substrates is the differential reactivity of the carbon-halogen bonds during the initial oxidative addition step to the Pd(0) catalyst. The established order of reactivity is C-I > C-Br > C-Cl. This predictable selectivity allows for the stepwise functionalization of dihaloheterocycles. For this compound, this principle dictates that the more reactive C4-bromo bond will undergo cross-coupling reactions preferentially, while the less reactive C3-chloro bond remains available for subsequent transformations. This selective approach has been demonstrated in related systems, such as the one-pot C3 then C6 diarylation of 6-chloro-3-iodo-7-azaindoles. acs.org

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. organic-chemistry.orglibretexts.org It is anticipated that this compound will readily undergo Suzuki-Miyaura coupling with a wide range of aryl- and heteroarylboronic acids or esters. The reaction will selectively occur at the C4-bromo position. Studies on the Suzuki coupling of 7-bromo-4-sulfonamido-1H-indazoles have shown that catalysts like PdCl₂(dppf) in combination with a base such as K₂CO₃ are effective. nih.govnih.gov These conditions provide a reliable template for the selective arylation of the title compound.

Table 1: Predicted Suzuki-Miyaura Coupling Reactions
ReactantCoupling PartnerPredicted ProductRepresentative Conditions (from analogous systems)
This compoundPhenylboronic acid3-chloro-4-phenyl-1H-pyrrolo[2,3-c]pyridinePdCl₂(dppf), K₂CO₃, DME, 80 °C. nih.gov
This compound(4-methoxyphenyl)boronic acid3-chloro-4-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridinePd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 100 °C. nih.gov
This compoundThiophene-2-boronic acid3-chloro-4-(thiophen-2-yl)-1H-pyrrolo[2,3-c]pyridinePdCl₂(dppf), K₂CO₃, DME, 80 °C. nih.gov

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org This reaction is highly relevant for the synthesis of pharmaceutically important compounds. The amination of unprotected halo-7-azaindoles (pyrrolo[2,3-b]pyridine), a close structural analog, has been successfully demonstrated using specific palladium precatalysts and ligands that are effective even in the presence of the acidic N-H group of the pyrrole ring. nih.gov Applying this precedent, this compound is expected to couple efficiently and selectively at the C4-bromo position with a variety of primary and secondary aliphatic and aromatic amines.

Table 2: Predicted Buchwald-Hartwig Amination Reactions
ReactantCoupling PartnerPredicted ProductRepresentative Conditions (from analogous systems)
This compoundMorpholine4-(3-chloro-1H-pyrrolo[2,3-c]pyridin-4-yl)morpholinePd precatalyst, specific phosphine (B1218219) ligand (e.g., RuPhos), LiHMDS, THF, 65 °C. nih.gov
This compoundAnilineN-(3-chloro-1H-pyrrolo[2,3-c]pyridin-4-yl)anilinePd precatalyst, specific phosphine ligand (e.g., BrettPhos), NaOtBu, Toluene, 100 °C. nih.gov
This compoundBenzylamineN-benzyl-3-chloro-1H-pyrrolo[2,3-c]pyridin-4-aminePd precatalyst, specific phosphine ligand (e.g., BrettPhos), LiHMDS, THF, 65 °C. nih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orgorganic-chemistry.org This reaction is widely used to install alkynyl moieties into heterocyclic cores. The differential reactivity of halogens is well-exploited in Sonogashira reactions, with sequential couplings on dihalo substrates being a common strategy. merckmillipore.comnih.gov For this compound, selective alkynylation at the C4-bromo position is expected to proceed smoothly, yielding 4-alkynyl-3-chloro-1H-pyrrolo[2,3-c]pyridine derivatives. The resulting alkynes are versatile intermediates for further transformations, such as cycloaddition reactions.

Table 3: Predicted Sonogashira Coupling Reactions
ReactantCoupling PartnerPredicted ProductRepresentative Conditions (from analogous systems)
This compoundPhenylacetylene3-chloro-4-(phenylethynyl)-1H-pyrrolo[2,3-c]pyridinePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, rt to 60 °C. nih.gov
This compoundTrimethylsilylacetylene3-chloro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-c]pyridinePd(PPh₃)₄, CuI, Et₃N, THF, rt. merckmillipore.comnih.gov
This compoundPropargyl alcohol3-(3-chloro-1H-pyrrolo[2,3-c]pyridin-4-yl)prop-2-yn-1-olPd(PPh₃)₄, CuI, Et₃N, DMF, rt. nih.gov

Negishi and Stille Coupling Applications

The Negishi (using an organozinc reagent) and Stille (using an organotin reagent) couplings are also powerful palladium-catalyzed C-C bond-forming reactions. Both follow a catalytic cycle initiated by the oxidative addition of the aryl halide. Consequently, the same reactivity principles apply, and it is expected that this compound would undergo selective Negishi or Stille coupling at the C4-bromo position. These reactions would further broaden the scope of possible C-C bond formations, allowing for the introduction of various alkyl, vinyl, and aryl groups.

Reactivity at the Pyrrole N-H Position: Alkylation, Acylation, and Sulfonylation

The pyrrole nitrogen in the 1H-pyrrolo[2,3-c]pyridine system possesses a lone pair of electrons and an acidic proton, making it a nucleophilic center susceptible to reactions with various electrophiles. Generally, deprotonation of the N-H group with a suitable base enhances its nucleophilicity, facilitating subsequent reactions.

Alkylation: The introduction of an alkyl group at the N-1 position is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. While no specific examples for this compound are documented, the N-alkylation of related azaindole scaffolds is typically achieved by treating the heterocycle with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Acylation: The N-acylation of pyrrolopyridines introduces an acyl group, which can serve as a protecting group or a point for further functionalization. This transformation is generally carried out using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For instance, reactions with acetyl chloride or acetic anhydride would be expected to yield the N-acetyl derivative.

Sulfonylation: The attachment of a sulfonyl group to the pyrrole nitrogen, often for the purpose of protection or to introduce a pharmacologically relevant moiety, is a well-established transformation for pyrrole-containing heterocycles. The reaction typically involves treating the N-H compound with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. For the related compound, 3-bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, its existence is noted in chemical catalogs, suggesting that N-sulfonylation of the pyrrolopyridine core is a feasible transformation.

Table 1: Hypothetical N-Functionalization Reactions of this compound

Reaction TypeReagents and Conditions (Inferred)Expected Product
Alkylation1. Base (e.g., NaH, K₂CO₃)2. Alkyl Halide (e.g., RX)4-bromo-3-chloro-1-alkyl-1H-pyrrolo[2,3-c]pyridine
AcylationAcyl Halide (RCOCl) or Anhydride ((RCO)₂O), Base1-acyl-4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
SulfonylationSulfonyl Chloride (RSO₂Cl), Base1-sulfonyl-4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine

This table is based on general principles of pyrrole chemistry and does not represent experimentally verified data for the title compound.

Exploration of Metalation Reactions and Subsequent Electrophilic Quenches

Directed ortho-metalation and halogen-metal exchange are powerful tools for the regioselective functionalization of aromatic and heteroaromatic systems. For this compound, several potential metalation pathways could be envisioned, although none are specifically documented.

The pyrrole proton at the N-1 position is the most acidic and would be the first site of deprotonation with a strong base. After protection of the N-H group, for instance with a silyl (B83357) or sulfonyl group, directed metalation or halogen-metal exchange could be explored. The bromine atom at the C-4 position is generally more susceptible to halogen-metal exchange than the chlorine atom at the C-3 position due to the weaker C-Br bond. Treatment with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures would be the standard approach to attempt such an exchange.

The resulting organometallic intermediate, a lithiated pyrrolo[2,3-c]pyridine, could then be quenched with a variety of electrophiles to introduce new functional groups at the C-4 position.

Table 2: Potential Metalation and Electrophilic Quench of N-Protected this compound

StepReagents and Conditions (Inferred)Intermediate/Product
N-ProtectionProtecting Group (e.g., SEM-Cl, Ts-Cl), Base1-Protected-4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
Halogen-Metal ExchangeOrganolithium (e.g., n-BuLi, t-BuLi), THF, -78 °C1-Protected-3-chloro-4-lithio-1H-pyrrolo[2,3-c]pyridine
Electrophilic QuenchElectrophile (e.g., CO₂, DMF, I₂)1-Protected-3-chloro-4-substituted-1H-pyrrolo[2,3-c]pyridine

This table outlines a hypothetical reaction sequence based on established organometallic chemistry principles.

Studies on Oxidative and Reductive Transformations of the Heterocyclic System

The oxidation and reduction of the this compound ring system are not described in the available literature. However, general reactivity patterns of related heterocycles can provide some insight into potential transformations.

Oxidation: The pyridine ring of the azaindole system is generally electron-deficient and can be susceptible to oxidation, typically at the pyridine nitrogen, to form an N-oxide. This transformation is usually accomplished using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can be a valuable intermediate for further functionalization of the pyridine ring.

Reduction: The reduction of the pyrrolopyridine system can occur at either the pyrrole or the pyridine ring, depending on the reaction conditions and the catalyst used. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the saturation of one or both rings. For instance, selective reduction of the pyridine ring to a tetrahydropyridine (B1245486) is a common transformation in related systems. Reductive dehalogenation, the removal of the bromine and/or chlorine atoms, could also be a competing or desired reaction under certain catalytic hydrogenation conditions.

Structure Activity Relationship Sar and Molecular Design Principles for Pyrrolo 2,3 C Pyridine Derivatives in Chemical Biology

Design and Synthesis of Analogs Based on the 4-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine Scaffold

The design and synthesis of analogs from the this compound scaffold serve as a cornerstone for developing novel therapeutic agents. The inherent reactivity of the bromo and chloro substituents at the C4 and C3 positions, respectively, provides a versatile platform for structural modifications.

Systematic Variation of Halogen Substituents and Their Positional Effects

The presence and positioning of halogen atoms on the pyrrolopyridine ring can significantly influence the biological activity of the resulting derivatives. While specific studies on the systematic variation of halogens on the this compound scaffold are not extensively documented, general principles of medicinal chemistry suggest that altering these substituents can modulate factors such as lipophilicity, electronic properties, and the potential for halogen bonding with biological targets.

For instance, substituting the bromine at C4 with other halogens (e.g., fluorine or iodine) or altering the chlorine at C3 could lead to a range of physicochemical properties. These changes can impact cell permeability and target engagement. The introduction of halogen atoms has been noted in some pyridine (B92270) derivatives to affect their antiproliferative activity. nih.gov In one instance involving a related pyrrole (B145914) compound, substitution with two halogens was deemed advantageous for its biological activity as a DNA gyrase inhibitor. mdpi.com

Table 1: Hypothetical Positional Effects of Halogen Substituents on Biological Activity

PositionHalogen SubstituentPredicted Effect on LipophilicityPotential for Halogen BondingAnticipated Impact on Activity
C4FluorineDecreaseWeakMay alter target selectivity
C4IodineIncreaseStrongCould enhance binding affinity
C3FluorineDecreaseWeakMay improve metabolic stability
C3BromineIncreaseModerateCould modulate binding and solubility

This table is illustrative and based on general principles of medicinal chemistry. Specific experimental data for this compound derivatives is required for validation.

Introduction of Diverse Functional Groups via Cross-Coupling Methodologies

The halogen atoms on the this compound scaffold are amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. Methodologies such as Suzuki, Stille, and Buchwald-Hartwig amination reactions are powerful tools for creating diverse libraries of analogs. These reactions allow for the attachment of aryl, heteroaryl, alkyl, and amino moieties, which can probe different regions of a biological target's binding site.

For example, a Suzuki cross-coupling reaction could be employed to introduce various aryl groups at the C4 position, which could lead to interactions with hydrophobic pockets in a target protein. nih.gov Similarly, a Buchwald-Hartwig amination at the C3 or C4 position could introduce amine functionalities capable of forming key hydrogen bonds. nih.govnih.gov The strategic selection of coupling partners is crucial for exploring the SAR and optimizing the biological activity of the resulting compounds.

In Vitro Biological Target Engagement and Mechanistic Investigations

The evaluation of newly synthesized derivatives in various in vitro assays is essential to understand their biological effects and mechanisms of action.

Enzymatic Inhibition Studies

Derivatives of the this compound scaffold can be screened against a panel of enzymes to identify potential inhibitory activity. Kinases, for example, are common targets for pyrrolopyridine-based compounds. nih.gov Inhibition assays, typically measuring the IC50 value, quantify the concentration of the compound required to inhibit 50% of the enzyme's activity. The data from these assays are critical for establishing a preliminary SAR. For instance, comparing the IC50 values of analogs with different substituents can reveal which functional groups are crucial for potent inhibition.

Table 2: Illustrative Enzymatic Inhibition Data for Hypothetical Derivatives

Compound IDC4-SubstituentC3-SubstituentTarget KinaseIC50 (nM)
D-001-Br-ClKinase A500
D-002-Phenyl-ClKinase A150
D-003-Br-NH-CyclopropylKinase A75
D-004-Phenyl-NH-CyclopropylKinase A25

This table presents hypothetical data to illustrate the principles of SAR based on enzymatic inhibition studies.

Receptor Binding Profiling

To assess the selectivity of the synthesized compounds, they can be profiled against a panel of receptors. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. This profiling is crucial to identify potential off-target effects and to understand the broader pharmacological profile of the compounds. High affinity and selectivity for a particular receptor are often desirable characteristics for a therapeutic candidate.

Protein-Ligand Interaction Analysis

Understanding how a compound binds to its biological target at the molecular level is fundamental for rational drug design. Techniques such as X-ray crystallography and computational molecular modeling can provide detailed insights into protein-ligand interactions. nih.govresearchgate.nettamu.edu These methods can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity and specificity. For halogenated compounds like the derivatives of this compound, the potential for halogen bonding with the protein target is an important consideration that can be explored through these analytical techniques.

Exploration of the Pyrrolo[2,3-c]pyridine Core as a Bioisostere or Scaffold for Novel Chemical Probes

The pyrrolopyridine framework, a bicyclic heterocycle containing a fused pyrrole and pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This structure is present in numerous natural products and clinically approved drugs, highlighting its favorable properties for biological interactions. mdpi.com Pyrrolopyridines exist in six isomeric forms, with the pyrrolo[2,3-c]pyridine core being one of these key structures. mdpi.com Its utility stems from its ability to act as a rigid structural template and as a bioisostere for other aromatic or heterocyclic systems, enabling the development of novel chemical probes and drug candidates. nih.govdomainex.co.uk

Bioisosteric replacement is a fundamental strategy in drug design where a part of a molecule is substituted with a chemically different group that retains similar physical or chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov The pyrrolopyridine nucleus itself can be considered a bioisostere of purine, and its various isomers offer distinct electronic and steric properties for fine-tuning molecular interactions. For example, pyrrolo[2,3-d]pyrimidine is often explored as a bioisostere for heterocycles like benzimidazole (B57391) and quinoline (B57606) in the development of kinase inhibitors. nih.gov

A notable example involving a closely related isomer is the use of the 1H-pyrrolo[3,2-c]pyridine scaffold to mimic and constrain the olefin bond of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. nih.gov By replacing the flexible linker in CA-4 with the rigid pyrrolo[3,2-c]pyridine core, researchers successfully created a new series of compounds that locked the molecule in its bioactive conformation, leading to potent anticancer activity. nih.gov In another study, a pyrrolo[3,2-c]pyridine was successfully used as a 1-deaza analogue (a type of bioisosteric replacement) for a pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitor, demonstrating that this swap was well-tolerated and maintained high potency. acs.org

The strategic placement of substituents, such as the bromo and chloro atoms in this compound, is crucial. Halogen atoms can modulate the electronic properties of the ring system and provide vectors for further chemical modification or specific interactions, such as halogen bonding, with target proteins. researchgate.net The pyrrolo[2,3-c]pyridine core thus serves as a versatile platform for generating libraries of diverse compounds for screening against various biological targets.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches to Guide Analog Synthesis

The development of potent and selective inhibitors based on the pyrrolopyridine scaffold is frequently guided by both structure-based and ligand-based drug design strategies. These computational approaches are essential for rationally designing new analogues and understanding structure-activity relationships (SAR).

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or cryo-electron microscopy. With the target's binding site mapped out, novel inhibitors can be designed to fit precisely and form key interactions. For instance, in the development of inhibitors for Colony-Stimulating Factor-1 Receptor (CSF-1R), a key target in cancer, researchers have employed SBDD. acs.org By analyzing the binding mode of known inhibitors like Pexidartinib, which contains a pyrrolo[2,3-b]pyridine core, new analogues can be designed to optimize interactions with critical amino acid residues in the kinase hinge region, such as Cys666, and the DFG motif, like Asp796. acs.org This approach led to the rational design of a new series of inhibitors with improved potency by replacing a benzene (B151609) ring with a pyridine ring to introduce a key hydrogen bond acceptor. acs.org

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This method uses the information from a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. A study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors utilized LBDD by identifying the common structural features of potent type II inhibitors. sci-hub.se These features included the pyrrolo[2,3-b]pyridine core acting as a hinge-binding moiety and a linker with specific hydrogen bond donor and acceptor properties. researchgate.netsci-hub.se This knowledge guided the synthesis of new derivatives with modified linkers and substituent groups to enhance inhibitory activity. sci-hub.se

These design strategies are not mutually exclusive and are often used in concert. For example, a molecular hybridization approach, which combines structural fragments from different known inhibitors, was used to design novel pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors, with initial ideas supported by molecular docking (an SBDD technique). nih.gov

Computational Docking and Molecular Dynamics Simulations to Elucidate Binding Modes

Computational techniques are indispensable tools for predicting and analyzing how pyrrolopyridine derivatives interact with their biological targets at an atomic level.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used to screen virtual libraries of compounds, prioritize candidates for synthesis, and rationalize observed biological activities. For the pyrrolo[3,2-c]pyridine isomer, docking studies were instrumental in understanding how newly designed derivatives bind to the colchicine (B1669291) site of tubulin. nih.gov The modeling suggested that the 1H-pyrrolo[3,2-c]pyridine core overlapped with the linker of the original ligand and formed a critical hydrogen bond with the residue Thrα179. nih.gov Similarly, docking studies of pyrrolo[2,3-b]pyridine-based sulfonylureas revealed key interactions with residues like Thr256 and His380 within the active site of the enzyme NPP1. nih.gov For c-Met kinase inhibitors, docking showed that the pyrrolo[2,3-b]pyridine fragment consistently formed two hydrogen bonds with the backbone of Met1160 in the hinge region, an essential interaction for potent inhibition. sci-hub.se

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-protein complex, simulating its movement over time. This method helps to assess the stability of the binding pose predicted by docking and can reveal important conformational changes and water-mediated interactions that are missed in static docking poses. acs.orgfigshare.com An MD simulation of a potent pyrrolo[2,3-b]pyridine-based inhibitor (III-1) in complex with CSF-1R showed that the protein-ligand system reached a stable conformation, confirming the stability of the predicted binding mode. acs.org In another study on c-Met inhibitors, a 100-nanosecond MD simulation was used to confirm the stability of a newly designed compound within the enzyme's active site, providing confidence in the design strategy. figshare.com The combination of docking and MD simulations offers a powerful approach to understand the structural, dynamic, and thermodynamic properties of ligand-protein interactions, guiding the rational design of more effective chemical probes and drug candidates based on the pyrrolopyridine scaffold. sci-hub.se

Data Tables

Table 1: Inhibitory Activity of Selected Pyrrolopyridine Derivatives This table presents data for various pyrrolopyridine isomers to illustrate the biological potential of the general scaffold.

Compound IDScaffoldTargetIC50 (nM)Reference
Compound 1rPyrrolo[3,2-c]pyridineFMS Kinase30 nih.gov
Compound 10tPyrrolo[3,2-c]pyridineHeLa cell line120 nih.gov
Compound III-1Pyrrolo[2,3-b]pyridineCSF-1R20.07 acs.org
Compound 1cPyrrolo[2,3-b]pyridineNPP1800 nih.gov
Compound 34Pyrrolo[2,3-b]pyridinec-Met1.68 researchgate.net

Table 2: Key Interactions of Pyrrolopyridine Derivatives from Docking Studies This table summarizes key molecular interactions for various pyrrolopyridine isomers as predicted by computational docking.

ScaffoldTargetKey Interacting ResiduesInteraction TypeReference
Pyrrolo[3,2-c]pyridineTubulin (Colchicine site)Thrα179, Asnβ349Hydrogen Bond nih.gov
Pyrrolo[2,3-b]pyridinec-Met KinaseMet1160, Asp1222Hydrogen Bond sci-hub.se
Pyrrolo[2,3-b]pyridineCSF-1RCys666, Asp796Hydrogen Bond acs.org
Pyrrolo[2,3-b]pyridineNPP1Thr256, His380, Lys255Hydrogen Bond nih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Chloro 1h Pyrrolo 2,3 C Pyridine

Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular properties. For 4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine, these methods can be used to determine its optimized geometry, electronic distribution, and orbital energies. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy, particularly when paired with appropriate basis sets like 6-311++G(d,p), which can adequately handle the electronic effects of halogen atoms. nih.gov

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed across the pyridine (B92270) ring, influenced by the electron-withdrawing halogen substituents. The electron density distribution, calculated through these methods, reveals the regions of the molecule that are electron-rich or electron-deficient. This distribution is heavily influenced by the electronegativity of the nitrogen atoms and the inductive and resonance effects of the bromine and chlorine atoms.

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Red-colored regions on an EPS map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions signify positive potential, indicating sites prone to nucleophilic attack.

In this compound, the most negative potential (red) is anticipated to be located around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. The hydrogen atom attached to the pyrrole nitrogen (N-H) would exhibit a region of high positive potential (blue), making it a potential hydrogen bond donor. The halogen atoms would also influence the surface potential, creating localized areas of varying charge that can guide intermolecular interactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to estimate their chemical shifts relative to a standard like Tetramethylsilane (TMS). The predicted shifts for this compound would reflect the electronic environment of each nucleus, with the halogen substituents and nitrogen atoms causing significant shifts in adjacent proton and carbon signals.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H (on N1) ~12.0 - 13.0 C2 ~125 - 130
H (on C2) ~7.5 - 8.0 C3 ~100 - 105
H (on C5) ~8.2 - 8.7 C3a ~130 - 135
H (on C7) ~7.8 - 8.3 C4 ~115 - 120
C5 ~145 - 150
C7 ~110 - 115

Note: These are estimated values based on computational models for similar structures. Actual experimental values may vary.

IR Vibrational Frequencies: Theoretical frequency calculations can predict the infrared spectrum of a molecule. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. For this compound, characteristic frequencies would include the N-H stretch of the pyrrole ring (typically around 3400 cm⁻¹), C-H stretching vibrations in the aromatic region (3100-3000 cm⁻¹), and C=C/C=N stretching within the fused rings (1650-1400 cm⁻¹). scielo.org.za The C-Br and C-Cl stretching vibrations would appear at lower frequencies in the fingerprint region. Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model. nih.gov

Illustrative Predicted IR Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch 3450 - 3350
Aromatic C-H Stretch 3100 - 3000
C=C / C=N Ring Stretch 1650 - 1400
C-H In-plane Bend 1300 - 1000
C-Cl Stretch 800 - 600

Note: These are estimated values based on computational models. Experimental spectra would show a combination of these modes.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. scielo.org.za The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, typically π → π* transitions within the aromatic system. The substitution pattern, including the bromine and chlorine atoms, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1H-pyrrolo[2,3-c]pyridine core.

Conformational Analysis and Tautomerism Studies of the 1H-Pyrrolo[2,3-c]pyridine System

The 1H-pyrrolo[2,3-c]pyridine core is an essentially planar system, and it is expected that the 4-bromo-3-chloro derivative would retain this planarity. researchgate.netnih.gov Computational geometry optimization confirms the lowest energy conformation and provides precise bond lengths and angles.

A key aspect of this heterocyclic system is the potential for tautomerism. The proton on the pyrrole nitrogen can potentially migrate to the pyridine nitrogen, leading to different tautomeric forms. For the 1H-pyrrolo[2,3-c]pyridine system, the primary tautomers of interest would be the 1H and the 6H forms. Computational chemistry allows for the calculation of the relative energies of these tautomers. By comparing the total electronic energies (including zero-point vibrational energy corrections), one can predict the most stable tautomer in the gas phase or in solution (if solvent effects are modeled). For most azaindoles, the 1H tautomer is significantly more stable than other forms.

Reaction Mechanism Studies Using Computational Transition State Theory

Computational Transition State Theory is a framework for studying the kinetics and mechanisms of chemical reactions. numberanalytics.com By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate and its structure is critical for understanding how a reaction proceeds. numberanalytics.com

For this compound, this methodology could be applied to study various reactions, such as electrophilic aromatic substitution or nucleophilic substitution (e.g., Suzuki or Buchwald-Hartwig coupling at the C-Br or C-Cl positions). The process involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Finding the Transition State (TS): Using algorithms like the Nudged Elastic Band (NEB) or Quadratic Synchronous Transit (QST) methods to find the saddle point on the potential energy surface connecting reactants and products. numberanalytics.com

Verifying the TS: Performing a frequency calculation on the TS structure. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Calculating the Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier, which is essential for predicting the reaction rate.

These studies can predict the most likely sites for reaction and explain the regioselectivity observed in experiments. For instance, calculations could determine whether nucleophilic substitution is more favorable at the C4-Br or C3-Cl position by comparing the activation energies for each pathway.

Theoretical Insights into Potential Biotransformation Pathways and Metabolite Formation

Computational methods are increasingly used in toxicology and drug discovery to predict how a molecule might be metabolized by the body. The primary enzymes responsible for metabolizing foreign compounds are the Cytochrome P450 (CYP) family. These enzymes typically catalyze oxidative reactions.

Theoretical models can predict the most likely sites of metabolism on this compound. By analyzing the electronic properties of the molecule, such as the electron density, molecular orbitals, and electrostatic potential, researchers can identify atoms that are most susceptible to enzymatic attack.

Sites of Oxidation: Regions with high electron density or susceptibility to radical attack are prime candidates for oxidation. For this molecule, potential sites include the unsubstituted carbon atoms on the pyrrole and pyridine rings, leading to hydroxylated metabolites.

Dehalogenation: The carbon-halogen bonds could also be targets for metabolic enzymes, potentially leading to dehalogenated metabolites.

N-Oxidation/Glucuronidation: The nitrogen atoms in the rings could be sites for N-oxidation or conjugation reactions like glucuronidation.

By calculating the activation energies for hydrogen abstraction or addition at various sites, a reactivity map can be generated, predicting the most probable initial steps in the biotransformation pathway and the likely structures of primary metabolites.

QSAR Modeling and Statistical Analysis for Structure-Activity Relationships (if applicable to existing datasets)

A search of existing literature and compound databases did not reveal any specific Quantitative Structure-Activity Relationship (QSAR) models that include this compound within their training or test sets. However, QSAR studies have been successfully applied to larger, more complex derivatives of the pyrrolo[2,3-c]pyridine scaffold, particularly in the context of kinase and bromodomain inhibitors. nih.govmdpi.comresearchgate.net

QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A general QSAR study on a series of pyrrolo[2,3-c]pyridine derivatives would involve the following steps:

Dataset Collection: A set of pyrrolo[2,3-c]pyridine derivatives with experimentally measured biological activity (e.g., IC₅₀ values against a specific enzyme) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

For example, a QSAR study on a series of bromodomain-4 (BRD-4) inhibitors identified that activity was associated with structural features like the presence of saturated carbocyclic rings and specific arrangements of aromatic nitrogen atoms. mdpi.comresearchgate.net Similarly, a 3D-QSAR model for Polo-like kinase 1 (PLK1) inhibitors was used to guide the design of new, potent compounds. nih.gov

Should this compound be used as a scaffold or intermediate in the development of a new series of inhibitors, a QSAR study would be a powerful tool to guide its optimization. An illustrative data table for such a study is presented below.

Illustrative Data for a QSAR Study

This table is for illustrative purposes only. The compounds and data are hypothetical.

Compound Molecular Weight LogP Polar Surface Area IC₅₀ (nM)
Derivative 1 350.2 3.1 65.4 120
Derivative 2 364.2 3.4 65.4 85
Derivative 3 378.3 3.7 65.4 50

This data would then be used to generate an equation that could predict the IC₅₀ of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Advanced Analytical and Spectroscopic Characterization of 4 Bromo 3 Chloro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A complete NMR analysis of 4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine would involve a combination of one-dimensional and two-dimensional techniques.

1D NMR (1H, 13C, 15N) for Structural Confirmation

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings. The chemical shifts and coupling constants of these protons would provide crucial information about their relative positions. For instance, ¹H NMR data for the related compound 4-bromo-1H-pyrrolo[2,3-c]pyridine has been reported, showing characteristic signals for the pyrrole and pyridine ring protons. chemicalbook.com The introduction of a chlorine atom at the 3-position would be expected to influence the chemical shifts of the neighboring protons.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the two nitrogen atoms within the pyrrolo[2,3-c]pyridine core, helping to distinguish between the pyrrolic and pyridinic nitrogens.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to assign the signals of the aromatic system by identifying which protons are spin-coupled.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space interactions between protons, which can help to confirm the spatial arrangement of substituents, although for a planar aromatic system like this, its utility would be more pronounced in substituted derivatives with non-planar groups.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been deposited in public databases, the crystal structures of numerous other pyrrolopyridine derivatives have been reported. researchgate.netresearchgate.net Such an analysis would unequivocally confirm the substitution pattern and provide insights into the crystal packing and potential intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the pyrrole ring, typically in the region of 3200-3400 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations would also be present. While specific spectra for the target compound are not available, studies on related heterocyclic systems use these techniques to confirm the presence of key functional groups. acgpubs.org

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound would be expected to show characteristic π-π* transitions associated with the aromatic system. The position and intensity of the absorption maxima would be influenced by the halogen substituents. Fluorescence spectroscopy could reveal whether the molecule emits light after absorption and provide data on its emission wavelength and quantum yield, which are important properties for potential applications in materials science and as biological probes.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research Synthesis

In the synthesis of this compound and its derivatives, the meticulous monitoring of reaction progress and the accurate assessment of final product purity are paramount to ensure the desired outcome and to facilitate subsequent research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable analytical techniques employed for these purposes. They provide researchers with robust, sensitive, and reliable methods to separate, identify, and quantify the starting materials, intermediates, byproducts, and the final target compound within a complex reaction mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the qualitative and quantitative analysis of heterocyclic compounds like this compound. Its application is crucial for assessing the purity of the synthesized compound and for tracking the consumption of reactants and the formation of the product in real-time.

Purity Assessment:

For purity assessment, a sample of the crude or purified product is injected into the HPLC system. The resulting chromatogram displays a series of peaks, each corresponding to a different component in the sample. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. This is essential for confirming that the purification methods, such as column chromatography or recrystallization, have effectively removed impurities.

While specific HPLC methods for this compound are not extensively published, methodologies for structurally similar bromo-pyrrolopyridine derivatives offer valuable insights. For instance, a reverse-phase HPLC method has been successfully used for the analysis of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide. sielc.com A similar approach would be suitable for this compound.

A typical HPLC setup for the analysis would involve a reverse-phase column, such as a C18 or a specialized column like the Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is achieved by adjusting the polarity of the mobile phase, either through an isocratic (constant composition) or a gradient (varying composition) elution.

Interactive Data Table: Illustrative HPLC Conditions for a Related Bromo-pyrrolopyridine Derivative

ParameterCondition
Column Newcrom R1, reverse-phase
Mobile Phase Acetonitrile and Water with a phosphoric acid modifier
Detection UV-Vis Detector
Application Purity assessment and preparative separation

This data is based on a method for a structurally related compound and serves as a representative example. sielc.com

Reaction Monitoring:

HPLC is also a powerful tool for monitoring the progress of a chemical reaction. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the disappearance of the starting materials and the appearance of the this compound product. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and minimize the formation of byproducts. The progress of reactions is often initially monitored by Thin-Layer Chromatography (TLC) due to its speed and simplicity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective method for the analysis of volatile and thermally stable compounds. Given the likely physicochemical properties of this compound, GC-MS is a suitable technique for its analysis.

Purity Assessment:

In a GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. The components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each component, acting as a molecular fingerprint and allowing for confident identification. The purity of this compound can be determined by comparing the peak area of the target compound to the total peak areas in the chromatogram.

Reaction Monitoring:

Similar to HPLC, GC-MS can be used to monitor the progress of a synthesis. By analyzing aliquots of the reaction mixture over time, it is possible to observe the decrease in the concentration of reactants and the increase in the concentration of the desired product. This is particularly useful for identifying volatile intermediates and byproducts that might not be easily detectable by other methods.

Interactive Data Table: Predicted GC-MS Parameters for this compound

ParameterPredicted Condition
Column Standard non-polar or medium-polarity capillary column (e.g., DB-5ms)
Injector Temperature 250-280 °C
Oven Program A temperature gradient, e.g., starting at 100 °C and ramping to 300 °C
Carrier Gas Helium
Detector Mass Spectrometer (Electron Ionization mode)
Predicted [M+H]+ m/z 230.9

These parameters are predictive and would require experimental optimization.

Emerging Research Applications and Future Perspectives for Pyrrolo 2,3 C Pyridine Scaffolds

Application in Materials Science Research

The inherent electronic properties and structural rigidity of the pyrrolo[2,3-c]pyridine scaffold make it a promising candidate for applications in materials science. While research on the specific compound 4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine is still nascent, the broader family of pyrrole-based heterocycles is recognized for its utility in developing functional materials. researchgate.net

Organic Electronics: The π-conjugated system of the pyrrolo[2,3-c]pyridine core is a key feature for its potential use in organic electronics. Derivatives of this scaffold can be tailored to exhibit specific semiconductor properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of halogen atoms, as in this compound, can significantly influence the electronic energy levels and intermolecular packing of the molecules, which are critical parameters for charge transport and device performance.

Coordination Chemistry Ligands: The nitrogen atoms within the pyrrolo[2,3-c]pyridine structure can act as coordination sites for metal ions. This allows for the design of novel ligands for coordination polymers and metal-organic frameworks (MOFs). The specific arrangement of nitrogen atoms and the potential for further functionalization of the scaffold enable the creation of ligands with tailored geometries and electronic properties. These materials have potential applications in gas storage, catalysis, and sensing.

Photophysical Properties and Applications Relevant to Chemical Research

Derivatives of the pyrrolo[2,3-c]pyridine scaffold have demonstrated interesting photophysical properties, suggesting their potential as organic fluorophores. researchgate.net Studies on related pyrrolo[2,3-c]isoquinolines have shown that these compounds can exhibit significant Stokes shifts and fluorescence, with their emission properties being sensitive to the electronic nature of substituents and the solvent environment. nih.govacs.org

For instance, research on certain 5-aryl-substituted pyrrolo[2,3-c]isoquinolines revealed that while they all displayed good Stokes shifts, only the derivative with a 2,4-dichlorophenyl group showed significant fluorescence intensity. researchgate.netnih.gov This was attributed to a potential twisted intramolecular charge transfer (TICT) effect favored by the steric hindrance of the substituent. nih.gov The UV-vis absorption spectra of these compounds typically show bands around 255 nm and 345 nm, with emission bands appearing around 400 nm. researchgate.netnih.gov

Similarly, studies on pyrrolo[2,3-d]pyrimidine-based oligoarylenes have shown that these compounds can exhibit blue-UV fluorescence in both solution and solid states. The photoluminescent characteristics were found to be influenced by the structure and position of aryl groups and the extent of the π-conjugated system. Some derivatives also displayed positive solvatofluorochromism and aggregation-induced enhanced emission. These findings highlight the potential for tuning the photophysical properties of the pyrrolo[2,3-c]pyridine scaffold through chemical modification, opening up applications in fluorescent probes and sensing.

Photophysical Properties of Selected Pyrrolo[2,3-c]isoquinoline Derivatives in Dichloromethane (DCM)
CompoundSubstituentAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (ΦF)
8a4-Methoxyphenyl34739548-
8b4-Fluorophenyl34439450-
8c2,4-Dichlorophenyl345404590.016

Further Development of Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly methods for the synthesis of the pyrrolo[2,3-c]pyridine core is crucial for its widespread application. Current research focuses on moving away from harsh reaction conditions and utilizing more sustainable approaches.

Recent advancements include the use of metal-free reaction conditions and the development of catalytic systems that offer high yields and selectivity. researchgate.net For example, a zinc triflate-catalyzed heteroannulation reaction has been developed for the synthesis of pyrrolo[2,3-c]carbazoles, which proceeds with good regioselectivity without the need for additional ligands. rsc.org Another approach involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals to produce substituted pyrrolo[2,3-c]pyridine-7-ones, a method that is scalable and avoids the use of heavy metals. enamine.net Microwave-assisted synthesis has also been explored as a sustainable method for producing related Schiff base derivatives, offering advantages such as shorter reaction times. acs.org

Examples of Synthetic Methodologies for Pyrrolopyridine Scaffolds
MethodologyCatalyst/ReagentKey FeaturesScaffold
Aza-Diels–Alder/AromatizationBenzyne, MnO2Time-efficient, good yieldsPyrrolo[2,3-c]isoquinolines acs.org
Intramolecular CyclizationAcid-promotedScalable, regioselectivePyrrolo[2,3-c]pyridine-7-ones enamine.net
HeteroannulationZinc triflateGood regioselectivity, no additivesPyrrolo[2,3-c]carbazoles rsc.org
Suzuki–Miyaura Cross-CouplingPd(dppf)2Cl2Efficient C-C bond formationPyrrolo[2,3-d]pyrimidines nih.gov

Integration with High-Throughput Screening Technologies for Chemical Library Exploration

The pyrrolo[2,3-c]pyridine scaffold serves as an excellent foundation for the construction of diverse chemical libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds to identify those with desired biological or material properties. The functional handles on this compound, namely the bromine and chlorine atoms and the reactive positions on the pyrrole (B145914) ring, allow for a multitude of chemical transformations to generate a large number of derivatives.

HTS has been successfully employed to identify novel antibacterial agents from libraries containing pyrrolo-pyridine derivatives. researchgate.net In such screening campaigns, large compound libraries are tested against specific biological targets, and active compounds, or "hits," are identified for further optimization. The adaptability of the pyrrolo[2,3-c]pyridine core to various synthetic modifications makes it an ideal candidate for generating the chemical diversity needed for successful HTS campaigns in drug discovery and materials science.

Advanced Mechanistic Studies of Chemical Reactivity and Biological Interactions

A deeper understanding of the chemical reactivity and biological interactions of pyrrolo[2,3-c]pyridine derivatives is being achieved through advanced mechanistic studies. Computational modeling, such as the use of the CE-B3LYP model, has been employed to study the energetic topology and crystal architecture of related compounds, providing insights that connect their structure to their synthetic and photophysical properties. researchgate.netnih.gov

Molecular docking studies are also being used to investigate the interactions of pyrrolo[2,3-c]pyridine derivatives with biological targets. For example, modeling has been used to understand how these compounds bind to the colchicine (B1669291) site of tubulin, providing a basis for the design of new anticancer agents. tandfonline.comnih.gov These computational approaches, combined with experimental data from techniques like X-ray crystallography, are essential for elucidating reaction mechanisms and structure-activity relationships, which in turn guide the rational design of new functional molecules.

Exploration of Novel Functionalization Strategies and Derivatization

The exploration of new ways to functionalize the pyrrolo[2,3-c]pyridine scaffold is a key area of ongoing research. The presence of multiple reaction sites on the this compound core allows for a wide range of derivatization strategies.

Common functionalization reactions include:

Cross-Coupling Reactions: The bromine and chlorine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction for forming carbon-carbon bonds and the Buchwald-Hartwig amination for forming carbon-nitrogen bonds. nih.gov These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.

N-Arylation and N-Alkylation: The nitrogen atom of the pyrrole ring can be functionalized through copper-catalyzed N-arylation or by reaction with various alkylating agents. enamine.net

Electrophilic Substitution: The pyrrole ring is susceptible to electrophilic substitution reactions such as nitration, bromination, and iodination, typically occurring at the 3-position of the 1H-pyrrolo[2,3-b]pyridine system. rsc.org

These functionalization strategies enable the synthesis of a vast array of derivatives with tailored properties for specific applications in medicine, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be optimized?

Answer: The synthesis of halogenated pyrrolopyridines typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation of pre-functionalized intermediates. For example:

  • Suzuki Coupling : Evidence from analogous compounds (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) demonstrates that aryl boronic acids react with brominated pyrrolopyridines in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (105°C, 12–24 hours) .
  • Halogenation : Direct bromination/chlorination of the pyrrolopyridine core may require controlled conditions (e.g., HNO₃ for nitration, followed by halogenation with PCl₅ or Br₂) .
    Optimization Tips :
  • Use microwave-assisted synthesis to reduce reaction times.
  • Adjust solvent polarity (e.g., DCM/EtOAc mixtures) during column chromatography for better separation .

Q. How can the structural identity of this compound be confirmed experimentally?

Answer:

  • ¹H/¹³C NMR : Key diagnostic signals include aromatic protons (δ 8.5–9.0 ppm for pyrrolopyridine H) and halogen-substituted carbons (C-Br: ~100–110 ppm; C-Cl: ~105–115 ppm) .
  • X-ray Crystallography : High-resolution X-ray diffraction (100 K) with software like SHELXL enables precise determination of bond lengths and angles, critical for confirming halogen positions .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (theoretical for C₇H₄BrClN₂: 248.91 g/mol).

Q. What functionalization strategies are feasible for this compound?

Answer:

  • Cross-Coupling : The bromine atom is more reactive than chlorine in Pd-catalyzed couplings (e.g., with aryl boronic acids or alkynes) .
  • Nucleophilic Substitution : Chlorine at position 3 can be replaced under SNAr conditions (e.g., with amines or thiols in DMF at 80°C) .
  • Protection/Deprotection : The NH group can be protected with Boc or Tosyl groups to prevent side reactions during functionalization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric Effects : Bulky substituents on boronic acids (e.g., 3,4-dimethoxyphenyl) reduce coupling efficiency due to hindered access to the Pd catalyst .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the pyrrolopyridine core increase halogen reactivity. For example, nitro-substituted derivatives show faster Suzuki coupling rates .
    Table 1 : Substituent Effects on Reaction Yields
Substituent on Boronic AcidYield (%)Reference
4-CF₃Ph87
4-MeOPh94
3,4-(MeO)₂Ph36

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Answer:

  • DFT Studies : BLYP/6-31G(d) level calculations can model charge density distribution, HOMO-LUMO gaps, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior.
  • Docking Studies : Assess binding affinity to biological targets (e.g., kinase inhibitors) using AutoDock Vina .

Q. How can structural contradictions in crystallographic data for halogenated pyrrolopyridines be resolved?

Answer:

  • Multipole Refinement : Use programs like SHELXL to model anisotropic displacement parameters (ADPs) and resolve electron density ambiguities .
  • Twinned Data Analysis : For crystals with twinning, apply SHELXE to deconvolute overlapping reflections .
  • Validation Tools : Check CIF files with PLATON or Mercury to identify geometric outliers .

Q. What strategies mitigate low yields in the synthesis of this compound derivatives?

Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for improved cross-coupling efficiency .
  • Microwave Irradiation : Reduce reaction times from hours to minutes (e.g., 150°C, 30 min) .
  • Protecting Groups : Protect reactive NH sites to prevent side reactions during halogenation .

Q. How are structure-activity relationships (SAR) evaluated for pyrrolopyridine-based inhibitors?

Answer:

  • Bioactivity Assays : Test derivatives against targets (e.g., kinases or proton pumps) using IC₅₀ measurements .
  • Thermodynamic Profiling : Use SPR or ITC to quantify binding kinetics and entropy/enthalpy contributions .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays .

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